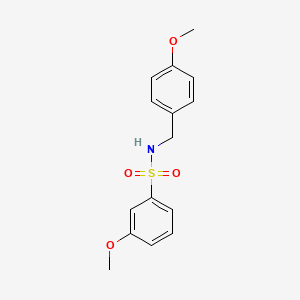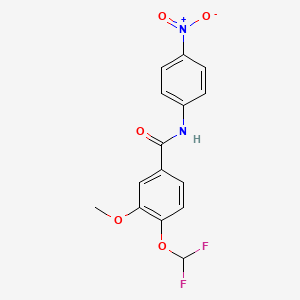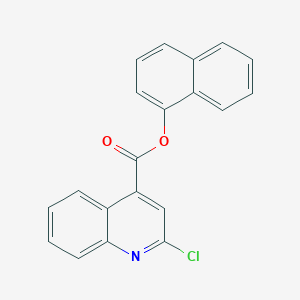
3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a sulfonamide derivative known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a methoxy group attached to both the benzene ring and the phenylmethyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for antibacterial therapy.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness
3-METHOXY-N-[(4-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of methoxy groups on both the benzene ring and the phenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and can lead to different pharmacological profiles and applications.
Properties
Molecular Formula |
C15H17NO4S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-8-6-12(7-9-13)11-16-21(17,18)15-5-3-4-14(10-15)20-2/h3-10,16H,11H2,1-2H3 |
InChI Key |
NTDODHLFGWEBOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B10961187.png)
![1-[(4-Methoxyphenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B10961190.png)
![3,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10961195.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10961198.png)
![(2E)-3-{5-[(4-bromo-3-chlorophenoxy)methyl]furan-2-yl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10961199.png)
![5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10961207.png)


![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10961213.png)

![methyl 3-({cyclohexyl[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}methyl)-4-methoxybenzoate](/img/structure/B10961216.png)
![(2Z,5Z)-5-(2-bromo-5-hydroxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10961222.png)
![11-[3-(benzyloxy)phenyl]-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10961251.png)
